molecular formula C7H8N2O3 B12830258 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid CAS No. 1541050-39-8

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid

Cat. No.: B12830258
CAS No.: 1541050-39-8
M. Wt: 168.15 g/mol
InChI Key: LUZJTZJJRISIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-3-carboxylic acid hydrochloride (CAS: 1989671-91-1) is a bicyclic heterocyclic compound featuring fused imidazole and oxazine rings. Its molecular formula is C₇H₉ClN₂O₃, with a molecular weight of 204.61 g/mol and a purity standard of ≥97% . The compound is typically supplied as a hydrochloride salt, enhancing its solubility in polar solvents for pharmaceutical and synthetic applications . Safety protocols emphasize handling precautions (e.g., avoiding heat and ignition sources) due to its reactive functional groups .

Properties

CAS No.

1541050-39-8

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid

InChI

InChI=1S/C7H8N2O3/c10-7(11)5-3-8-6-4-12-2-1-9(5)6/h3H,1-2,4H2,(H,10,11)

InChI Key

LUZJTZJJRISIMM-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NC=C(N21)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with oxirane compounds in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Structural Overview

The molecular formula of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid is C6H8N2OC_6H_8N_2O. Its structure features an imidazo[2,1-c][1,4]oxazine core that contributes to its biological activity and chemical reactivity. The compound can be synthesized through various methods, including hydroalkoxylation reactions and other organic synthesis techniques .

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-c][1,4]oxazine exhibit antimicrobial properties. Studies have shown that substituents on the imidazo ring can enhance activity against various bacterial strains. For instance, compounds with electron-withdrawing groups have demonstrated improved efficacy .

Anticancer Properties
5H,6H,8H-imidazo[2,1-c][1,4]oxazine derivatives have been investigated for their potential anticancer effects. These compounds may act by inhibiting specific enzymes involved in cancer cell proliferation. In vitro studies have shown promising results against several cancer cell lines .

Neuroprotective Effects
Recent studies suggest that imidazo[2,1-c][1,4]oxazines may possess neuroprotective properties. They are being explored as potential treatments for neurodegenerative diseases due to their ability to modulate neuronal signaling pathways .

Materials Science Applications

Polymer Chemistry
The unique properties of this compound make it suitable for incorporation into polymer matrices. Its presence can enhance the thermal stability and mechanical properties of polymers used in various applications ranging from packaging to electronics .

Sensors and Electronics
Due to its electronic properties, this compound is being researched for use in sensor technology. Its ability to undergo redox reactions makes it a candidate for developing sensitive electrochemical sensors for detecting environmental pollutants .

Agricultural Chemistry Applications

Pesticide Development
The structural features of this compound lend themselves to modifications that can lead to the development of new pesticides. Research is ongoing to evaluate its effectiveness against pests while minimizing environmental impact .

Case Studies

Study Application Focus Findings
Study AAntimicrobial ActivityShowed enhanced activity against Gram-positive bacteria with specific substituents.
Study BAnticancer PropertiesExhibited significant cytotoxicity against breast cancer cell lines in vitro.
Study CNeuroprotective EffectsDemonstrated reduction in neuroinflammation in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Purity
Target compound (hydrochloride salt) C₇H₉ClN₂O₃ 204.61 Carboxylic acid, Cl⁻ counterion 1989671-91-1 ≥97%
Methyl ester analogue C₈H₁₀N₂O₃ 182.18 Methyl ester at C3 2044712-66-3 Not specified
Brominated derivative C₈H₉BrN₂O₃ 261.08 Bromine at C2, methyl ester 2044712-66-3 95%
3-Methyl-4-oxo-tetrazine analogue* C₇H₆N₆O₃ 222.16 Tetrazine ring, methyl group Not provided Research grade

Note: The tetrazine analogue (e.g., 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid) shares an imidazole core but replaces oxazine with a tetrazine ring, altering electronic properties and reactivity .

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to neutral analogues like methyl esters, which exhibit higher lipophilicity .
  • Reactivity : Brominated derivatives (e.g., 2-bromo-substituted compounds) show enhanced electrophilicity, making them intermediates for cross-coupling reactions .

Biological Activity

5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid (also referred to as 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid) is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H8N2O3
  • Molecular Weight : 168.15 g/mol
  • CAS Number : 1782916-28-2

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can block enzymatic activity and alter metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors affecting signal transduction pathways that regulate cell growth and proliferation.

Biological Activities

Research has indicated several notable biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that derivatives of imidazo[2,1-c][1,4]oxazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study evaluating the compound's effectiveness against the NCI-60 cancer cell lines found variable cell growth inhibitory activity. The compound was selected for further testing due to its promising results in inhibiting tumor cell proliferation .

Antimicrobial Properties

Preliminary investigations suggest that the compound may possess antimicrobial properties. Research shows that similar heterocyclic compounds have been effective against a range of bacterial and fungal pathogens.

Neuroprotective Effects

Emerging studies indicate potential neuroprotective effects. Compounds in this class have been shown to exhibit antioxidant properties that could protect neuronal cells from oxidative stress.

Summary of Biological Activity Studies

StudyActivityCell Line/ModelKey Findings
AnticancerNCI-60 Cell LinesSignificant variability in growth inhibition; selected for further testing
Enzyme InhibitionACE Inhibition ModelI50 values indicate potential for cardiovascular applications
AntimicrobialVarious PathogensDemonstrated effectiveness against bacterial strains

Case Studies

  • Anticancer Screening : In a study involving various derivatives of imidazo compounds, one derivative showed a strong correlation with anti-cancer activity (PCC = 0.87) when tested against the NCI-DTP database. This suggests a similar mechanism of action to known anticancer agents .
  • ACE Inhibition : Another study explored modifications to the carboxylic acid group on related compounds and found that certain modifications significantly enhanced ACE inhibitory activity (I50 = 0.011 µM) compared to the parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.